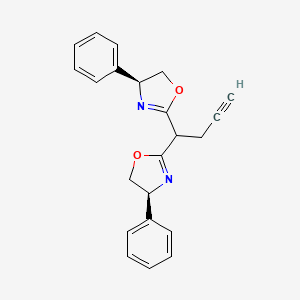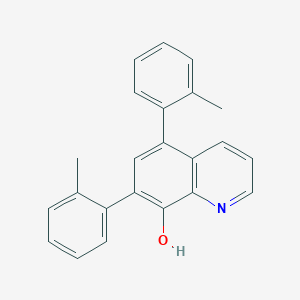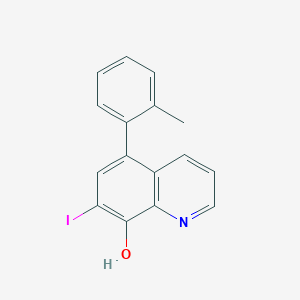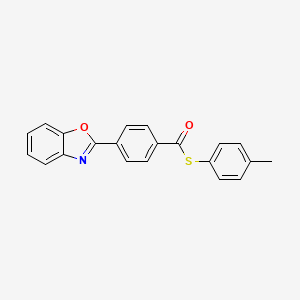![molecular formula C17H15NO4 B12894093 Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl- CAS No. 65119-13-3](/img/structure/B12894093.png)
Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-((2-Nitrophenyl)methylene)bis(2-methylfuran) is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of two furan rings connected by a methylene bridge, with a nitrophenyl group attached to the methylene carbon. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and other scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((2-Nitrophenyl)methylene)bis(2-methylfuran) typically involves the condensation of 2-methylfuran with 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of green solvents and recyclable catalysts is also considered to minimize environmental impact. The final product is often crystallized and dried to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-((2-Nitrophenyl)methylene)bis(2-methylfuran) undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The furan rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the furan rings.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Halogenated or nitrated furan derivatives.
Wissenschaftliche Forschungsanwendungen
5,5’-((2-Nitrophenyl)methylene)bis(2-methylfuran) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5,5’-((2-Nitrophenyl)methylene)bis(2-methylfuran) involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage bacterial cell walls. Additionally, the furan rings can interact with nucleic acids, disrupting DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5’-((2-Hydroxyphenyl)methylene)bis(2-methylfuran): Similar structure but with a hydroxy group instead of a nitro group.
5,5’-((2-Methoxyphenyl)methylene)bis(2-methylfuran): Similar structure but with a methoxy group instead of a nitro group.
5,5’-((2-Aminophenyl)methylene)bis(2-methylfuran): Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 5,5’-((2-Nitrophenyl)methylene)bis(2-methylfuran) imparts unique redox properties, making it particularly effective in generating reactive oxygen species. This feature distinguishes it from other similar compounds and enhances its potential as an antimicrobial agent .
Eigenschaften
CAS-Nummer |
65119-13-3 |
|---|---|
Molekularformel |
C17H15NO4 |
Molekulargewicht |
297.30 g/mol |
IUPAC-Name |
2-methyl-5-[(5-methylfuran-2-yl)-(2-nitrophenyl)methyl]furan |
InChI |
InChI=1S/C17H15NO4/c1-11-7-9-15(21-11)17(16-10-8-12(2)22-16)13-5-3-4-6-14(13)18(19)20/h3-10,17H,1-2H3 |
InChI-Schlüssel |
KTYHJKVESMAXPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C(C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


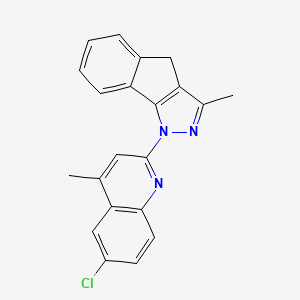
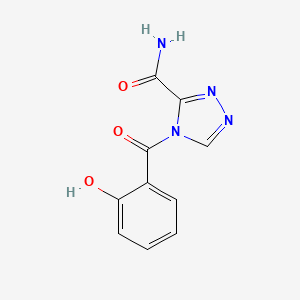
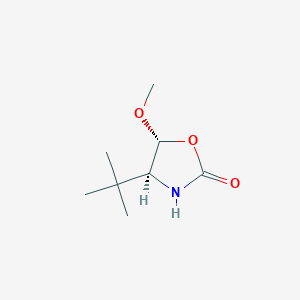
![6-(Dicyclohexylphosphino)-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12894018.png)
![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12894028.png)
![(R)-Dicyclohexyl(2'-(di-p-tolylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12894030.png)
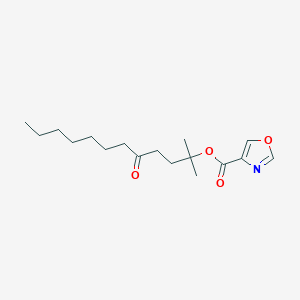
![4-Methyl-N-[2-sulfanylidene-1-(triphenyl-lambda~5~-phosphanylidene)ethyl]benzamide](/img/structure/B12894054.png)
